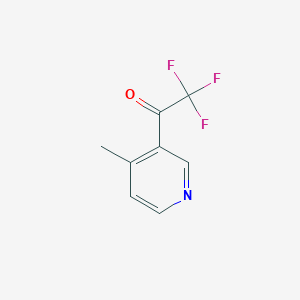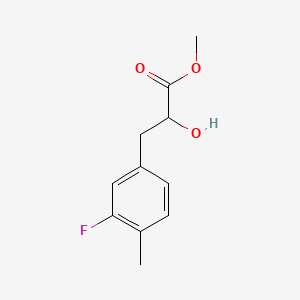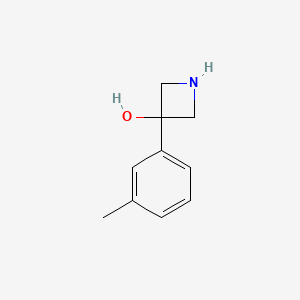
3-(3-Methylphenyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(M-tolyl)azetidin-3-ol is a four-membered heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group and a meta-tolyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
准备方法
The synthesis of 3-(M-tolyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the lithiation approach, where a precursor such as N-thiopivaloylazetidin-3-ol is lithiated to introduce the meta-tolyl group . The reaction conditions often require low temperatures and specific solvents to control the regio- and stereoselectivity of the product. Industrial production methods may involve similar synthetic routes but optimized for larger scale and efficiency.
化学反应分析
3-(M-tolyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(M-tolyl)azetidin-3-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: The compound is used in the development of new materials, such as polymers with specific properties.
作用机制
The mechanism of action of 3-(M-tolyl)azetidin-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the azetidine ring can participate in various chemical interactions due to its ring strain. These interactions can influence biological pathways and enzyme activities, making the compound a valuable tool in medicinal chemistry .
相似化合物的比较
Similar compounds to 3-(M-tolyl)azetidin-3-ol include other azetidines and aziridines. Compared to aziridines, azetidines have a larger ring size, which reduces ring strain and increases stability . This makes azetidines more suitable for certain applications where stability is crucial. Other similar compounds include substituted azetidines with different functional groups, which can alter their reactivity and applications .
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 |
InChI 键 |
MLUFCQWSDLUMNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2(CNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


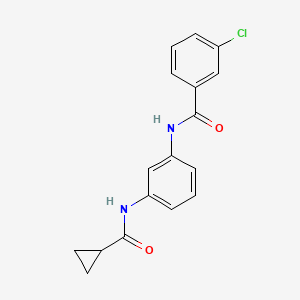
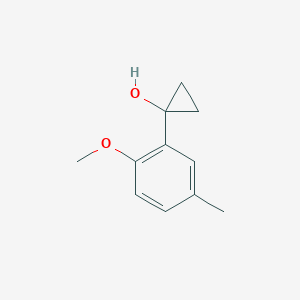
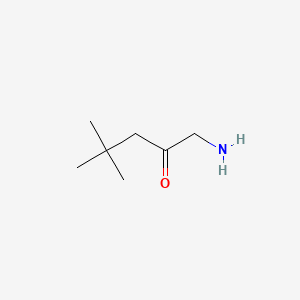
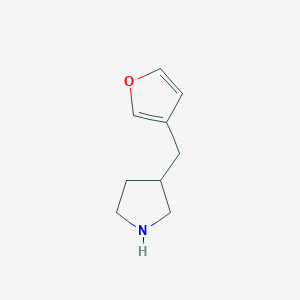
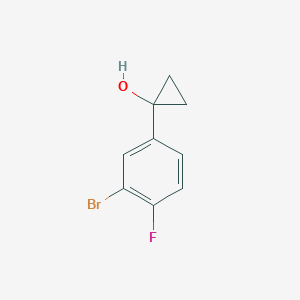
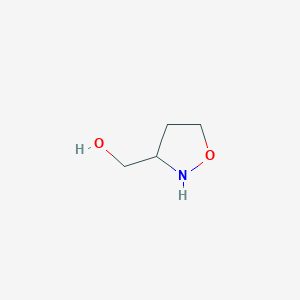
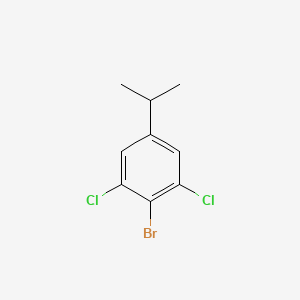
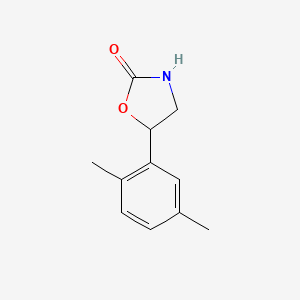
![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)
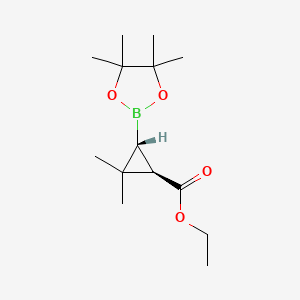
![2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B15319302.png)
![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)
